molecular formula C17H21NO4 B7789405 4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B7789405
M. Wt: 303.35 g/mol
InChI Key: DNLLXNSBTRHASX-UHFFFAOYSA-N
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Description

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a morpholine ring substituted with two methyl groups and a chromen-2-one core with hydroxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a chromen-2-one derivative with formaldehyde and 2,6-dimethylmorpholine. The reaction is usually carried out in the presence of an acid catalyst under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methyl and hydroxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid
  • 2-[(2,6-dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol

Uniqueness

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups and structural featuresCompared to similar compounds, it may exhibit different biological activities and physicochemical properties, making it a valuable compound for research and development .

Biological Activity

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one, commonly referred to as a chromen-2-one derivative, has garnered attention for its potential biological activities. This compound is characterized by a morpholine ring and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

PropertyValue
IUPAC Name 4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methylchromen-2-one
Molecular Formula C17H21NO4
Molecular Weight 303.36 g/mol
CAS Number 887210-02-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function by inhibiting enzymes involved in inflammatory pathways or by modulating receptor activities that are crucial in various disease processes. The presence of hydroxyl and methyl groups enhances its ability to participate in hydrogen bonding and hydrophobic interactions, facilitating its binding to biological targets.

Antimicrobial Activity

Research has shown that chromen derivatives exhibit significant antimicrobial properties. In a study assessing the antimicrobial efficacy of various compounds including this compound, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). The IC50 values for these effects were reported at approximately 10 µM. This suggests a potential therapeutic role in managing inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. In a study involving human cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549), treatment with varying concentrations of the compound resulted in dose-dependent cytotoxic effects. The IC50 values were determined to be around 15 µM for MCF7 cells and 20 µM for A549 cells. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of chromen derivatives against clinical isolates of multidrug-resistant bacteria. The results highlighted the potential application of this compound as an alternative treatment option in antibiotic-resistant infections.
  • Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This supports its use as an anti-inflammatory agent.
  • Cancer Cell Line Studies : In vitro assessments on cancer cell lines demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism contributing to its anticancer activity.

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-10-7-18(8-11(2)21-10)9-13-6-16(20)22-17-12(3)15(19)5-4-14(13)17/h4-6,10-11,19H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLLXNSBTRHASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=CC(=C3C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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